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Compound of Interest

Compound Name: 3,4-Diethyl-2,5-dimethylhexane

CAS No.: 62184-95-6

Cat. No.: B14545312

Get Quote

An In-Depth Technical Guide to the Molecular Structure of 3,4-Diethyl-2,5-dimethylhexane

Abstract
3,4-Diethyl-2,5-dimethylhexane is a highly branched saturated hydrocarbon with the

molecular formula C₁₂H₂₆.[1] As a structural isomer of dodecane, its unique architecture,

characterized by significant steric crowding around its central bond, presents a compelling case

study in advanced organic chemistry. The presence of two adjacent chiral centers gives rise to

complex stereoisomerism, including enantiomeric pairs and a meso compound.[2] This guide

provides a comprehensive analysis of its molecular structure, including a detailed examination

of its stereochemical and conformational properties. We will explore the theoretical

underpinnings of its spectroscopic signature, propose logical synthetic pathways, and offer

field-proven protocols for its characterization. This document is intended for researchers and

drug development professionals who require a deep understanding of complex acyclic

structures and their implications for molecular design and reactivity.
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IUPAC Nomenclature and Structural Elucidation
The systematic IUPAC name, 3,4-Diethyl-2,5-dimethylhexane, precisely defines the

molecule's connectivity. The name is deconstructed as follows:

-hexane: The longest continuous carbon chain contains six carbon atoms.

2,5-dimethyl-: Two methyl (-CH₃) groups are attached to the second and fifth carbons of the

main chain.

3,4-diethyl-: Two ethyl (-CH₂CH₃) groups are attached to the third and fourth carbons of the

main chain.

This arrangement results in a highly substituted structure with significant branching, particularly

at the C3 and C4 positions.

Physicochemical Properties
The physical and chemical properties of alkanes are dictated by their molecular weight and

intermolecular forces, primarily weak van der Waals forces. Increased branching tends to lower

the boiling point compared to linear isomers due to a reduction in surface area available for

these interactions.[2]

Property Value Source

Molecular Formula C₁₂H₂₆ PubChem[1]

Molecular Weight 170.33 g/mol PubChem[1]

CAS Number 62184-95-6 PubChem[1]

Boiling Point Estimated ~180-190 °C
Inferred from related

structures[3][4]

Density Estimated ~0.76-0.78 g/mL
Inferred from related

structures[3][4]
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The core of 3,4-Diethyl-2,5-dimethylhexane's structural intricacy lies in its stereochemistry.

The carbons at positions 3 and 4 are stereogenic (chiral) centers, as each is bonded to four

different groups: a hydrogen, an ethyl group, an isopropyl-like fragment (C2), and the rest of

the substituted chain (C4).

Analysis of Stereoisomers
With two chiral centers, a maximum of 2² = 4 stereoisomers is possible. However, due to the

symmetrical nature of the substitution pattern around the C3-C4 bond, these consist of one pair

of enantiomers and one meso compound.

(3R,4R)-3,4-Diethyl-2,5-dimethylhexane: A chiral molecule.

(3S,4S)-3,4-Diethyl-2,5-dimethylhexane: The non-superimposable mirror image

(enantiomer) of the (3R,4R) isomer.

(3R,4S)-3,4-Diethyl-2,5-dimethylhexane: This isomer possesses a plane of symmetry and

is therefore achiral, despite having two chiral centers. This is a classic example of a meso

compound.

The existence of these distinct spatial arrangements is critical in fields like pharmacology,

where stereochemistry can dictate biological activity.

Visualization of Stereoisomers
The relationship between the enantiomers and the meso compound can be visualized to better

understand their three-dimensional nature.
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Caption: Stereochemical relationship between the isomers of 3,4-Diethyl-2,5-dimethylhexane.

Conformational Analysis and Steric Hindrance
The high degree of substitution around the central C3-C4 bond imposes significant

conformational restrictions. Rotation around this bond is governed by the energetic penalties of

steric strain between the bulky substituents.

Rotational Isomers (Conformers)
Viewing the molecule down the C3-C4 axis using a Newman projection reveals the spatial

interactions. The most stable conformations will be staggered, placing the large groups as far

apart as possible. The anti-conformation, where the two isopropyl-like fragments (C1-C2-H and

C5-C6-H) are 180° apart, would be the lowest energy state. Conversely, eclipsed

conformations, where the substituents on C3 and C4 are aligned, are energetically unfavorable

due to torsional and steric strain. The bulky ethyl groups further complicate this landscape,

making a fully eclipsed conformation exceptionally high in energy. This steric hindrance is a

defining feature of the molecule's reactivity, as it shields the C3-H and C4-H bonds from

chemical attack.
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Spectroscopic Characterization (Predicted)
While a dedicated experimental spectrum for this specific isomer is not readily available in

public databases, its ¹H and ¹³C NMR spectra can be reliably predicted based on established

principles of chemical shifts, coupling constants, and molecular symmetry.

Predicted ¹H NMR Spectrum
The proton NMR would be complex due to the presence of diastereotopic protons in the ethyl

groups of the chiral isomers. However, for the symmetric meso compound, the spectrum would

be simpler.

Methyl Protons (C1, C6): These would appear as a doublet due to coupling with the adjacent

C2/C5 proton.

Methylene Protons (-CH₂- of ethyl groups): These protons are diastereotopic in the chiral

isomers, leading to complex multiplets. In the meso form, they may appear as a more

straightforward quartet.

Methine Protons (C2, C5): These would be complex multiplets due to coupling with at least

seven neighboring protons.

Methine Protons (C3, C4): These would also be multiplets, heavily shielded by the

surrounding alkyl groups.

Methyl Protons (-CH₃ of ethyl groups): These would appear as a triplet, coupled to the

adjacent methylene protons.

Predicted ¹³C NMR Spectrum
The number of unique carbon signals depends on the symmetry of the stereoisomer.

(3R,4R) and (3S,4S) Isomers: Due to their C₂ symmetry, one would expect 6 distinct carbon

signals.

(3R,4S) Meso Isomer: The higher symmetry (presence of an inversion center) would also

result in 6 signals, but with different chemical shifts compared to the chiral pair.
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Synthetic Strategies
The synthesis of a highly branched, sterically hindered alkane like 3,4-Diethyl-2,5-
dimethylhexane requires a robust carbon-carbon bond-forming reaction. Retrosynthetic

analysis points to the central C3-C4 bond as the most logical point of disconnection.

Retrosynthetic Analysis
Disconnecting the C3-C4 bond simplifies the target molecule into two identical 3-halo-2-

methylpentane fragments. This suggests that a coupling reaction could form the desired

backbone.

3,4-Diethyl-2,5-dimethylhexaneTwo units of
3-halo-2-methylpentane

C3-C4 Disconnection
(Wurtz or Grignard Coupling)

Click to download full resolution via product page

Caption: Retrosynthetic analysis highlighting the key C-C bond disconnection.

Proposed Forward Synthesis Protocol
A plausible route involves the coupling of a secondary alkyl halide, such as 3-bromo-2-

methylpentane, using an organometallic approach like a Wurtz-type reaction with sodium metal

or, more controllably, a Gilman coupling using a lithium dialkylcuprate.

Reaction: 2 x (3-bromo-2-methylpentane) + 2 Na → 3,4-Diethyl-2,5-dimethylhexane + 2 NaBr

Causality: This approach is chosen because it efficiently constructs the sterically hindered C3-

C4 bond. However, such reactions with secondary halides can be prone to side reactions like

elimination, requiring careful control of reaction conditions. Enantioselective synthesis would

require more advanced methods, possibly involving chiral auxiliaries to control the

stereochemistry of the coupling reaction.[2]

Experimental Protocol: ¹H NMR Spectroscopic
Analysis
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This protocol outlines the standardized procedure for acquiring a high-resolution ¹H NMR

spectrum of a liquid alkane sample, applicable for the characterization of 3,4-Diethyl-2,5-
dimethylhexane.

Objective: To obtain a clean, high-resolution ¹H NMR spectrum for structural verification.

Materials:

Sample (~5-10 mg)

Deuterated chloroform (CDCl₃) with 0.03% TMS

5 mm NMR tube (high precision)

Pasteur pipette

Vortex mixer

Methodology:

Sample Preparation (Self-Validation System):

Accurately weigh approximately 5 mg of the purified alkane sample directly into a clean,

dry vial.

Using a clean Pasteur pipette, add approximately 0.7 mL of CDCl₃ containing

tetramethylsilane (TMS) as an internal standard (0 ppm). The TMS signal provides a

crucial reference point for chemical shift calibration.

Cap the vial and gently vortex for 10-15 seconds to ensure the sample is fully dissolved

and the solution is homogeneous. A clear, single-phase solution is required for high-

resolution spectra.

Transfer the solution into a 5 mm NMR tube. Ensure the liquid height is at least 4 cm to be

within the detection region of the NMR coil.

Instrument Setup & Calibration:
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Insert the NMR tube into the spinner turbine, ensuring the correct depth is set using the

spectrometer's depth gauge.

Place the sample into the NMR magnet.

Lock onto the deuterium signal of the CDCl₃ solvent. The lock system compensates for

any magnetic field drift, ensuring spectral stability over the acquisition time.

Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve

sharp, well-resolved peaks and is typically an automated process on modern

spectrometers.

Data Acquisition:

Acquire a standard, single-pulse ¹H NMR spectrum. Typical parameters for an alkane are:

Spectral Width: ~12 ppm

Pulse Angle: 30-45 degrees (to allow for faster relaxation and more scans in a given

time)

Acquisition Time: ~3-4 seconds

Relaxation Delay: 2 seconds

Number of Scans: 16 (increase for dilute samples)

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum to ensure all peaks are in positive, absorptive mode.

Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.

Integrate the peaks to determine the relative ratios of protons in different chemical

environments.
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Analyze the splitting patterns (singlets, doublets, triplets, etc.) to deduce proton-proton

coupling information.

Conclusion
3,4-Diethyl-2,5-dimethylhexane serves as an exemplary model for understanding the

nuanced interplay of branching, stereochemistry, and conformational restriction in acyclic

alkanes. Its structure, defined by two adjacent and highly substituted chiral centers, presents

significant challenges and opportunities in stereoselective synthesis and detailed structural

analysis. The principles outlined in this guide—from its fundamental identity to its spectroscopic

and synthetic characteristics—provide a robust framework for professionals engaged in the

design and analysis of complex organic molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b14545312?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14545312?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

